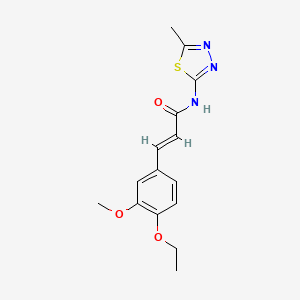

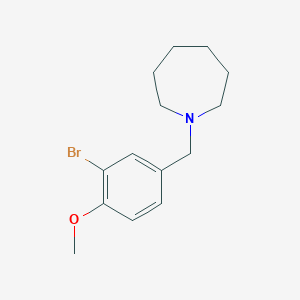

1-(3-bromo-4-methoxybenzyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azepane derivatives, including compounds similar to 1-(3-bromo-4-methoxybenzyl)azepane, often involves cyclization reactions and the use of brominated intermediates. For example, the cyclization of N-(m-methoxybenzyl)-N-tosyl-β-alanyl chloride with aluminium chloride leads to the formation of tetrahydrobenz[c]azepin-5-one derivatives. Bromination in specific positions can yield labile bromides or stable crystalline solids depending on the bromination site (Macdonald & Proctor, 1970). Additionally, rhodium(III)-catalyzed synthesis methods have been developed for the efficient construction of benzo[c]azepine derivatives, showcasing the versatility of metal-catalyzed reactions in the synthesis of complex azepane structures (Xu et al., 2021).

Molecular Structure Analysis

Chemical Reactions and Properties

Azepane derivatives undergo various chemical reactions, including electrophilic substitution and dehydrobromination, leading to the formation of diverse azepine structures. The reaction conditions, such as temperature and the presence of nucleophiles, play a critical role in determining the products and yields of these reactions (Cordonier et al., 2005). These reactions highlight the compound's chemical reactivity and its potential for further functionalization.

Physical Properties Analysis

The physical properties of azepane derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in synthesis and drug development. The crystalline structure and physical properties of similar compounds have been extensively studied using X-ray diffraction and other analytical techniques, providing insights into the material characteristics of these compounds (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties of 1-(3-bromo-4-methoxybenzyl)azepane, such as reactivity, stability, and interaction with other molecules, are influenced by its molecular structure and functional groups. Studies on the synthesis and reactivity of azepane derivatives shed light on the mechanisms and conditions favorable for specific transformations, enabling the targeted synthesis of compounds with desired chemical properties (Kimura & Morosawa, 1979).

properties

IUPAC Name |

1-[(3-bromo-4-methoxyphenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-17-14-7-6-12(10-13(14)15)11-16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNRJKJHZMTOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Bromo-4-methoxybenzyl)azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)

![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)

![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)

![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B5622652.png)

![4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B5622675.png)